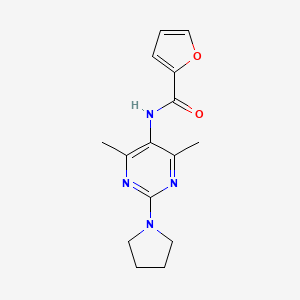

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide

Description

Properties

IUPAC Name |

N-(4,6-dimethyl-2-pyrrolidin-1-ylpyrimidin-5-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-10-13(18-14(20)12-6-5-9-21-12)11(2)17-15(16-10)19-7-3-4-8-19/h5-6,9H,3-4,7-8H2,1-2H3,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJHVDPWLFQJBCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N2CCCC2)C)NC(=O)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrimidine core, which is achieved through the cyclization of appropriate precursors. The final step involves the coupling of the pyrimidine intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography. The specific conditions and reagents used can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Substitution: Nucleophilic and electrophilic substitution reactions are common, particularly involving the pyrimidine ring.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under controlled conditions.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Halogenated derivatives and nucleophiles like pyrrolidine are frequently used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the pyrimidine ring .

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism by which N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through binding interactions that modulate their activity. These interactions can influence various biochemical pathways, leading to the observed biological effects .

Comparison with Similar Compounds

Substituent Variations at the Pyrimidine Core

Key Observations :

Pharmacological and Physicochemical Properties

Implications :

- The target compound’s moderate LogP and solubility suggest suitability for oral administration but may require formulation optimization.

- Fluorine in the urea derivative () improves metabolic stability but at the cost of solubility .

- Piperazine analogs () trade CNS penetration for enhanced solubility, limiting their use in neurological targets .

Target Binding and Selectivity

- Target Compound : Likely interacts with ATP-binding pockets (e.g., kinases, HSP70) via pyrimidine-furan stacking and pyrrolidine-mediated hydrogen bonding.

- Piperazine Analog : Increased polarity may favor extracellular targets (e.g., GPCRs) over intracellular enzymes .

- Urea Derivative : Strong hydrogen-bonding capacity suggests affinity for serine/threonine proteases or urea transporter inhibitors .

Biological Activity

N-(4,6-dimethyl-2-(pyrrolidin-1-yl)pyrimidin-5-yl)furan-2-carboxamide is a complex organic molecule with significant potential in various biological applications. This article explores its biological activity, including antimicrobial properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a pyrrolidine moiety and a furan carboxamide functional group. Its molecular formula can be represented as . The structural complexity allows for diverse interactions with biological targets, which is crucial for its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₈N₄O₂ |

| Molecular Weight | 278.32 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not determined |

Antimicrobial Activity

Recent studies have highlighted the compound's antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. For instance, derivatives of pyrrolidine-based compounds have shown promising Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli .

Case Study: Antibacterial Evaluation

In a comparative study, this compound was tested alongside established antibiotics. The results indicated that the compound exhibited potent antibacterial activity, with an MIC of 0.0195 mg/mL against E. coli and similar efficacy against other pathogens .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism. The presence of the pyrimidine ring is particularly significant as it is known to play a role in inhibiting enzymes involved in DNA replication and transcription processes.

Cancer Research

The compound's structural features suggest potential applications in cancer therapy. Compounds with similar pyrimidine structures have been investigated for their ability to inhibit tumor growth through various pathways, including apoptosis induction and cell cycle arrest .

Research Findings:

A study indicated that derivatives of pyrimidine compounds could inhibit the proliferation of cancer cell lines by inducing programmed cell death mechanisms. This suggests that this compound may also possess anticancer properties worth exploring.

Q & A

Q. What synthetic challenges arise during scale-up, and how can they be mitigated?

- Methodological Answer :

- Byproduct Formation : Optimize stoichiometry in amide coupling steps (e.g., 1.2:1 furan-2-carboxylic acid:pyrimidine amine).

- Thermal Sensitivity : Use flow chemistry for exothermic reactions (e.g., cyclization at 100°C).

- Purification : Switch from column chromatography to crystallization (e.g., ethanol/water mixtures) for scalability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.